
Cefathiamidine impurity 15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefathiamidine impurity 15 is a chemical compound that is often encountered as an impurity in the synthesis of cefathiamidine, a cephalosporin antibiotic. This impurity is characterized by its unique molecular structure and properties, which can influence the overall quality and efficacy of the antibiotic.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of cefathiamidine impurity 15 involves several synthetic steps. One common method includes the reaction of acetyl bromide with 7-aminocephalosporanic acid (7-ACA) in the presence of N,N’-diisopropyl thioureas. The reaction is typically carried out in an organic solvent such as acetone or acetonitrile, under controlled temperature and pH conditions .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to isolate the impurity from the main product. Techniques such as high-performance liquid chromatography (HPLC) are commonly used to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Cefathiamidine impurity 15 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated compounds, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Cefathiamidine impurity 15 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the purity and stability of cefathiamidine.
Biology: It is used in biological studies to understand the metabolic pathways and degradation products of cefathiamidine.
Medicine: It is used in pharmaceutical research to assess the safety and efficacy of cefathiamidine formulations.
Industry: It is used in quality control processes to ensure the purity and consistency of cefathiamidine products
Mécanisme D'action
The mechanism of action of cefathiamidine impurity 15 is closely related to its parent compound, cefathiamidine. Once inside the bacterial cell, it binds to penicillin-binding proteins (PBPs), which are enzymes involved in the synthesis of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts the formation of the cell wall, leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Cefathiamidine impurity 15 can be compared with other cephalosporin impurities, such as:
- Cefathiamidine impurity 1
- Cefathiamidine impurity 2
- Cefathiamidine impurity 3
Uniqueness: this compound is unique due to its specific molecular structure, which includes a bromoacetyl group. This structural feature distinguishes it from other impurities and influences its chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C10H11BrN2O4S |
|---|---|
Poids moléculaire |
335.18 g/mol |
Nom IUPAC |
(6R,7R)-7-[(2-bromoacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C10H11BrN2O4S/c1-4-3-18-9-6(12-5(14)2-11)8(15)13(9)7(4)10(16)17/h6,9H,2-3H2,1H3,(H,12,14)(H,16,17)/t6-,9-/m1/s1 |
Clé InChI |
ASFXWJTWTNQHSY-HZGVNTEJSA-N |
SMILES isomérique |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CBr)SC1)C(=O)O |
SMILES canonique |
CC1=C(N2C(C(C2=O)NC(=O)CBr)SC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



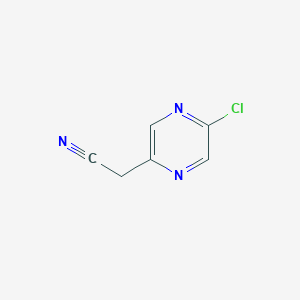
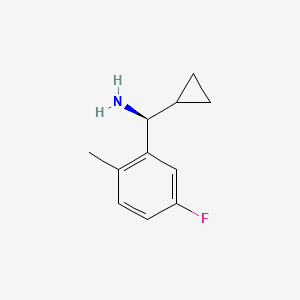
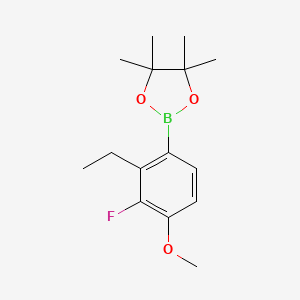
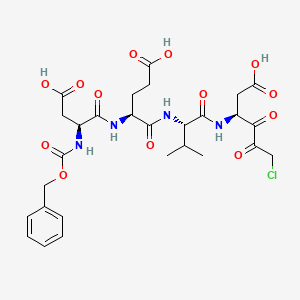
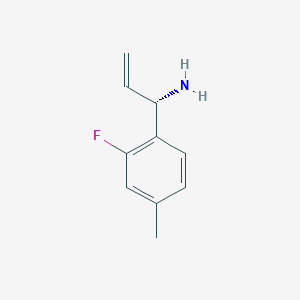
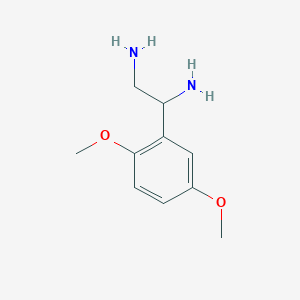
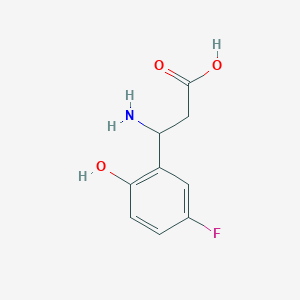
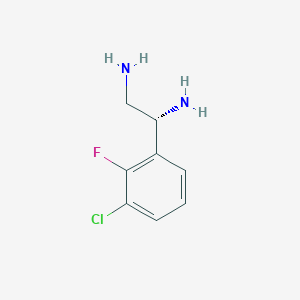
![6-Bromobenzo[D]isoxazole-3-carbaldehyde](/img/structure/B13053135.png)
![6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13053142.png)
![(2-Cyclohexylbenzo[D]oxazol-5-YL)methanamine](/img/structure/B13053150.png)

![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine](/img/structure/B13053160.png)
